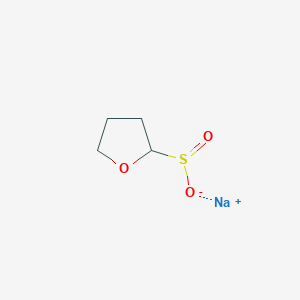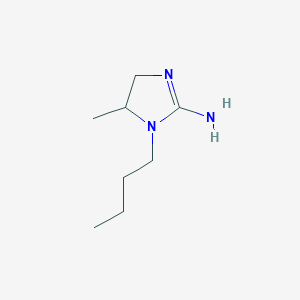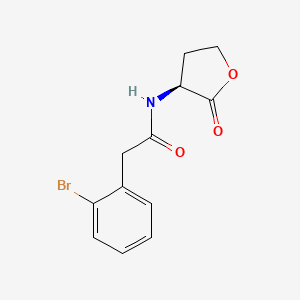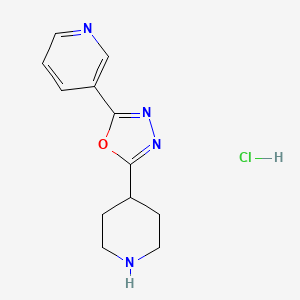![molecular formula C22H13ClN4 B12824745 3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12824745.png)
3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-3-carbonitrile is a solid compound that appears as white to light yellow crystals. It is known for its stability at room temperature and high thermal stability. This compound has low solubility in solvents and is considered a potential biocide or pesticide intermediate due to its antifungal properties .
Méthodes De Préparation
The synthesis of 3’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-3-carbonitrile involves multiple steps of organic synthesis. One common method includes the reaction between triazine compounds and biphenyl derivatives. The reaction conditions typically involve the use of a solvent mixture, such as dioxane and water, and a base like sodium carbonate. The reaction can be carried out using conventional heating or microwave irradiation .
Analyse Des Réactions Chimiques
3’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced with other nucleophiles, such as morpholine, under specific conditions (e.g., 70-80°C in a dioxane/water solvent mixture with sodium carbonate as a base).
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Applications De Recherche Scientifique
3’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with molecular targets and pathways. For instance, triazine derivatives are known to interact with DNA gyrase, an enzyme crucial for bacterial DNA replication . This interaction can inhibit bacterial growth and replication, making the compound effective as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
3’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-3-carbonitrile can be compared with other similar triazine derivatives, such as:
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: Exhibits significant antimicrobial activity against Staphylococcus aureus.
6-Chloro-N-(4-dimethylamino-phenyl)-N’-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazin-2,4-di-amine: Demonstrates inhibition of both Gram-positive and Gram-negative bacteria.
Propriétés
Formule moléculaire |
C22H13ClN4 |
|---|---|
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
3-[3-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C22H13ClN4/c23-22-26-20(16-7-2-1-3-8-16)25-21(27-22)19-11-5-10-18(13-19)17-9-4-6-15(12-17)14-24/h1-13H |
Clé InChI |
FECOWYUHUVBHGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC(=C3)C4=CC=CC(=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12824673.png)
![Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester](/img/structure/B12824676.png)


![2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride](/img/structure/B12824706.png)




![N-([1,1'-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12824734.png)


![6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12824772.png)
![methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12824778.png)
